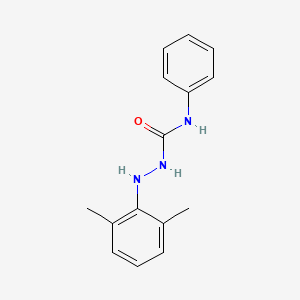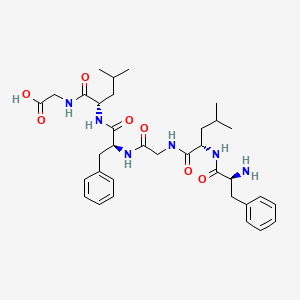![molecular formula C9H15ClO B12566054 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane CAS No. 261716-95-4](/img/structure/B12566054.png)
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Chloromethoxy)methyl]bicyclo[221]heptane is a bicyclic compound with a unique structure that includes a chloromethoxy group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chloromethyl methyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the chloromethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic framework.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified bicyclic compounds.
Aplicaciones Científicas De Investigación
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bicyclic framework provides structural stability and influences the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: A similar bicyclic compound with a methyl group instead of a chloromethoxy group.
Norbornane: Another bicyclic compound with a different substitution pattern.
Uniqueness
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
261716-95-4 |
|---|---|
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
2-(chloromethoxymethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15ClO/c10-6-11-5-9-4-7-1-2-8(9)3-7/h7-9H,1-6H2 |
Clave InChI |
MPOGYTIIEFLDNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2COCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


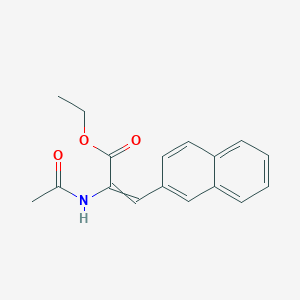
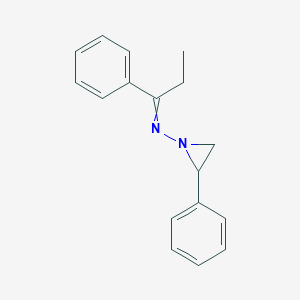
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
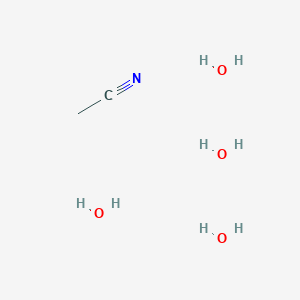
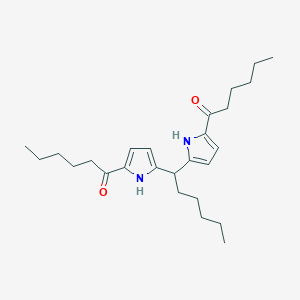
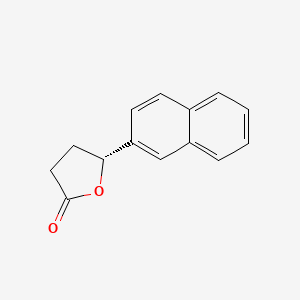

acetyl fluoride](/img/structure/B12566023.png)

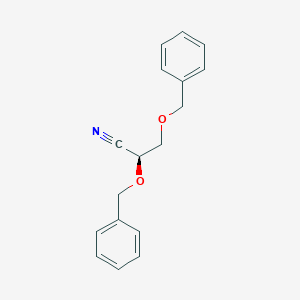
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
